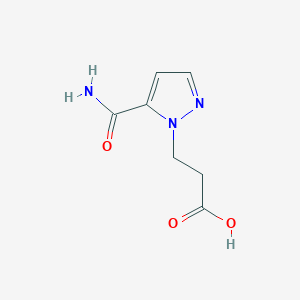

3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

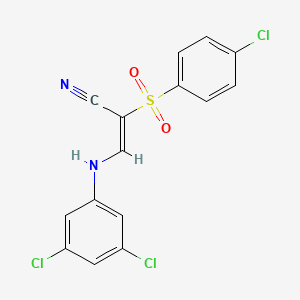

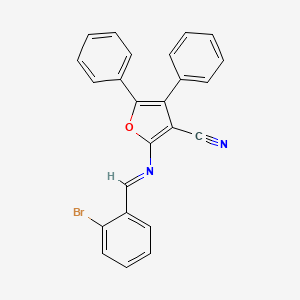

“3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9N3O3. It has an average mass of 183.165 Da and a monoisotopic mass of 183.064392 Da .

Synthesis Analysis

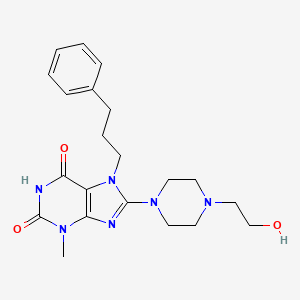

The synthesis of 3-carbamoylpropanoic acid derivatives has been described in the literature. These compounds have been evaluated as human Prolyl Hydroxylase Domain (PHD-2) inhibitors. Derivatives with a 3-carbamoylpropanoic acids-containing benzoxazole moiety are inhibitors of PHD-2 with IC50 values of 2.24 μM and 1.32 μM, respectively .Molecular Structure Analysis

The molecular structure of “3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group. The pyrazole ring contains two nitrogen atoms and three carbon atoms .Wissenschaftliche Forschungsanwendungen

Inhibitor of Human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain Enzymes

The compound is being evaluated as an inhibitor of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of HIF, a transcription factor that mediates adaptive responses to hypoxia. Inhibitors of these enzymes are of interest for the treatment of anemia and other hypoxia-related diseases .

Treatment of Hypoxia-Related Diseases

The compound’s potential as a PHD inhibitor also makes it a candidate for the treatment of hypoxia-related diseases . Hypoxia, a condition characterized by a decrease in oxygen supply to tissues, induces major adaptive responses mediated by HIF . By inhibiting PHD enzymes, the compound could potentially stabilize HIF-α subunits, leading to the upregulation of multiple genes and thus helping to counteract the effects of hypoxia .

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives . For example, derivatives with a 3-carbamoylpropanoic acids-containing benzoxazole moiety have been synthesized and evaluated as PHD-2 inhibitors . These derivatives have shown inhibitory activity against PHD-2, with IC50 values of 2.24 μM and 1.32 μM, respectively .

Antimicrobial Potential

While not directly related to “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid”, compounds with similar structures, such as imidazole-containing compounds, have shown antimicrobial potential . It’s possible that further research could reveal similar properties in “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid” or its derivatives.

Drug Development

Again, while not directly related to “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid”, compounds with similar structures, such as imidazole-containing compounds, have been used in the development of new drugs . This suggests that “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid” could potentially be used in a similar manner.

Biological and Clinical Applications

Compounds with similar structures, such as indole derivatives, have diverse biological and clinical applications . This suggests that “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid” could potentially have a wide range of applications in biological research and clinical practice.

Zukünftige Richtungen

The future directions for research on “3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases , this compound could be of interest for future research in these areas.

Eigenschaften

IUPAC Name |

3-(5-carbamoylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-7(13)5-1-3-9-10(5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORZNTUTHDVBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)

![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)